

Physical and chemical properties of Cyclohexyltriphenylphosphonium bromide.

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Compound of Interest

Compound Name: **Cyclohexyltriphenylphosphonium bromide**

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An In-depth Technical Guide to Cyclohexyltriphenylphosphonium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **Cyclohexyltriphenylphosphonium bromide**, a versatile phosphonium salt widely utilized in organic synthesis. This document details its core characteristics, experimental protocols for its synthesis and application, and an analysis of its spectroscopic data.

Core Properties

Cyclohexyltriphenylphosphonium bromide, a quaternary phosphonium salt, is a key reagent in various chemical transformations, most notably the Wittig reaction for the synthesis of alkenes. Its physical and chemical properties are summarized below.

Physical Properties

Cyclohexyltriphenylphosphonium bromide is typically a white to beige crystalline powder. It is known to be hygroscopic and should be stored in a dry environment.

Property	Value	References
Appearance	White to beige crystalline powder	
Melting Point	265-274 °C	
Solubility	Soluble in polar organic solvents such as dichloromethane and chloroform.	
Hygroscopicity	Hygroscopic	

Chemical Properties

The chemical identity and key identifiers of **Cyclohexyltriphenylphosphonium bromide** are provided in the table below.

Property	Value	References
Molecular Formula	C ₂₄ H ₂₆ BrP	
Molecular Weight	425.35 g/mol	
CAS Number	7333-51-9	
IUPAC Name	Cyclohexyl(triphenyl)phosphan ium bromide	

Experimental Protocols

Detailed methodologies for the synthesis, purification, and application of **Cyclohexyltriphenylphosphonium bromide** are crucial for its effective use in a laboratory setting.

Synthesis of Cyclohexyltriphenylphosphonium Bromide

This protocol describes a general method for the synthesis of alkyltriphenylphosphonium bromides, adapted for **Cyclohexyltriphenylphosphonium bromide**. The reaction proceeds

via a bimolecular nucleophilic substitution (SN2) mechanism where triphenylphosphine acts as the nucleophile.



Materials:

- Triphenylphosphine (1.0 equivalent)
- Cyclohexyl bromide (1.0-1.2 equivalents)
- Toluene or acetonitrile (anhydrous)
- Diethyl ether (anhydrous)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine in anhydrous toluene or acetonitrile.
- Add cyclohexyl bromide to the solution.
- Heat the reaction mixture to reflux and maintain for 10-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[\[1\]](#)
- Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.
- If precipitation is incomplete, add anhydrous diethyl ether to induce further precipitation of the phosphonium salt.
- Collect the solid product by vacuum filtration.
- Wash the collected solid with anhydrous diethyl ether to remove any unreacted starting materials.
- Dry the product under vacuum to yield **Cyclohexyltriphenylphosphonium bromide**.

Purification by Recrystallization

Recrystallization is a standard procedure to purify the synthesized phosphonium salt. The choice of solvent is critical; a solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures is ideal.

Materials:

- Crude **Cyclohexyltriphenylphosphonium bromide**
- Recrystallization solvent (e.g., a mixture of dichloromethane/diethyl ether or ethanol)

Procedure:

- Dissolve the crude phosphonium salt in a minimal amount of the hot recrystallization solvent.
- If any insoluble impurities are present, perform a hot filtration to remove them.
- Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed.
- To maximize yield, the flask can be placed in an ice bath to further decrease the solubility of the salt.
- Collect the purified crystals by vacuum filtration.
- Wash the crystals with a small amount of the cold recrystallization solvent.
- Dry the crystals under vacuum. For hygroscopic salts, handling under an inert atmosphere is recommended.^[2]

Wittig Reaction Protocol

The Wittig reaction is a cornerstone of alkene synthesis, converting aldehydes or ketones into alkenes. This protocol outlines a general procedure using **Cyclohexyltriphenylphosphonium bromide**.

Step 1: Ylide Formation The phosphonium salt is deprotonated with a strong base to form the corresponding phosphorus ylide.



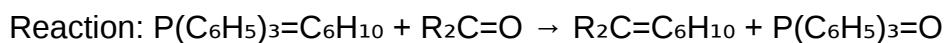
Materials:

- **Cyclohexyltriphenylphosphonium bromide** (1.0 equivalent)
- Anhydrous solvent (e.g., THF, DMSO)
- Strong base (e.g., n-butyllithium, sodium hydride, potassium tert-butoxide) (1.0 equivalent)

Procedure:

- In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend **Cyclohexyltriphenylphosphonium bromide** in the anhydrous solvent.
- Cool the suspension in an ice bath or a dry ice/acetone bath.
- Slowly add the strong base to the suspension with vigorous stirring. The formation of the ylide is often indicated by a color change (typically to a deep red or orange).
- Allow the mixture to stir at the cooled temperature for 30-60 minutes to ensure complete ylide formation.

Step 2: Reaction with a Carbonyl Compound The in situ generated ylide is then reacted with an aldehyde or ketone.



Materials:

- Phosphorus ylide solution (from Step 1)
- Aldehyde or ketone (1.0 equivalent) dissolved in the anhydrous reaction solvent

Procedure:

- To the ylide solution, slowly add a solution of the aldehyde or ketone at the same cooled temperature.
- After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until TLC indicates the consumption of the starting carbonyl compound.
- Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH_4Cl).
- Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).
- Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na_2SO_4 , MgSO_4).
- Remove the solvent under reduced pressure.
- Purify the resulting alkene by column chromatography on silica gel.

Spectroscopic Analysis

Spectroscopic data is essential for the structural confirmation of **Cyclohexyltriphenylphosphonium bromide**.

Infrared (IR) Spectroscopy

The IR spectrum of **Cyclohexyltriphenylphosphonium bromide** will exhibit characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium	Aromatic C-H stretch (phenyl groups)
3000-2850	Strong	Aliphatic C-H stretch (cyclohexyl group)
~1585, ~1485, ~1440	Medium-Strong	C=C stretching in the aromatic rings
~1450	Medium	CH ₂ bending (scissoring) in the cyclohexyl group
~1110	Strong	P-C stretch
900-675	Strong	C-H out-of-plane bending for monosubstituted benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the different types of protons and their connectivity.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
7.9-7.6	Multiplet	1H	Aromatic protons of the three phenyl groups
4.0-3.5	Multiplet	1H	Methine proton on the cyclohexyl ring attached to phosphorus
2.0-1.2	Multiplet	10H	Methylene protons of the cyclohexyl ring

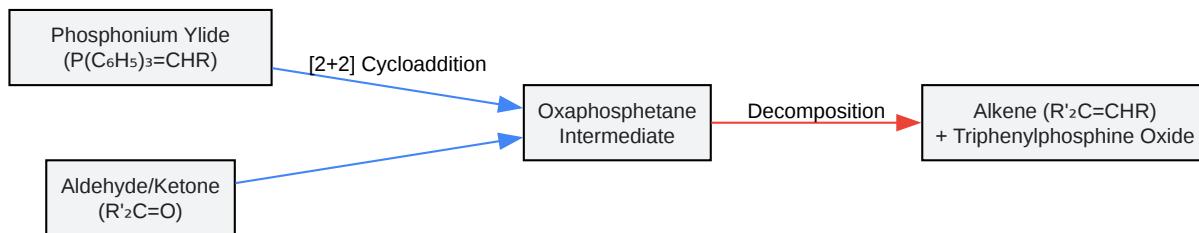
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of distinct carbon environments in the molecule.

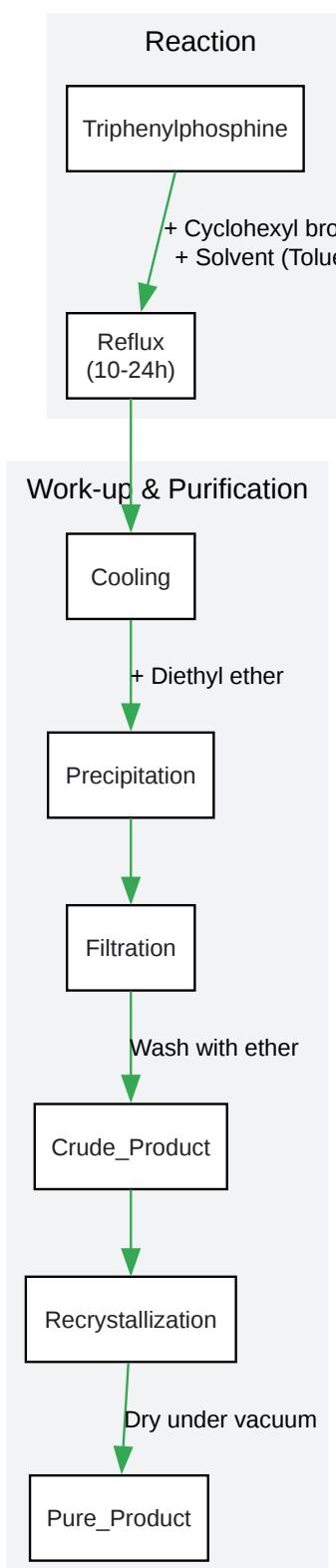
Chemical Shift (δ , ppm)	Assignment
135-128	Aromatic carbons of the phenyl groups
~118	ipso-Carbon of the phenyl groups (coupled to phosphorus)
~40-35	Methine carbon of the cyclohexyl ring (coupled to phosphorus)
~27-25	Methylene carbons of the cyclohexyl ring

Reaction Mechanisms and Pathways

Wittig Reaction Mechanism

The Wittig reaction proceeds through a concerted [2+2] cycloaddition mechanism to form a four-membered ring intermediate called an oxaphosphetane. This intermediate then decomposes to yield the alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.



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